6-Piperidin-1-YL-biphenyl-3-ylamine
Description
6-Piperidin-1-YL-biphenyl-3-ylamine is an organic compound with the molecular formula C17H20N2 It is a derivative of biphenyl, where one of the phenyl rings is substituted with a piperidine ring at the 6-position and an amine group at the 3-position
Properties
IUPAC Name |
3-phenyl-4-piperidin-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c18-15-9-10-17(19-11-5-2-6-12-19)16(13-15)14-7-3-1-4-8-14/h1,3-4,7-10,13H,2,5-6,11-12,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFIEEQPQMWNQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Piperidin-1-YL-biphenyl-3-ylamine typically involves the following steps:
Formation of Biphenyl Intermediate: The initial step involves the formation of a biphenyl intermediate through a Suzuki coupling reaction between a boronic acid derivative and a halogenated benzene compound.
Introduction of Piperidine Ring: The biphenyl intermediate is then subjected to a nucleophilic substitution reaction with piperidine, introducing the piperidine ring at the 6-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Piperidin-1-YL-biphenyl-3-ylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amine group to other functional groups such as hydroxylamines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.
Major Products
The major products formed from these reactions include N-oxides, hydroxylamines, and substituted biphenyl derivatives.
Scientific Research Applications
6-Piperidin-1-YL-biphenyl-3-ylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Piperidin-1-YL-biphenyl-3-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Piperidin-1-yl-pyridine-3-boronic acid pinacol ester
- 6-Piperidin-1-yl-biphenyl-3-ylamine N-oxide
Uniqueness
This compound is unique due to its specific substitution pattern on the biphenyl ring, which imparts distinct chemical and biological properties. Its combination of a piperidine ring and an amine group makes it a versatile compound for various applications.
Biological Activity
6-Piperidin-1-YL-biphenyl-3-ylamine, a compound with the CAS number 1166975-56-9, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a biphenyl structure with a piperidine moiety. Its molecular formula is C18H22N2, and it has a molecular weight of 278.39 g/mol. The compound's structure is crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. It has been studied for its potential as an inhibitor of certain enzymes, which can lead to therapeutic effects in various diseases.
Target Interactions
- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmission and metabolic pathways, which could be beneficial in treating conditions like depression or anxiety.
- Receptor Binding : It has shown potential in binding to specific receptors, influencing signaling pathways that regulate cellular functions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
| Activity | Description |
|---|---|
| Antidepressant Potential | May modulate neurotransmitter systems, particularly serotonin and dopamine. |
| Anticancer Activity | Preliminary studies suggest it could inhibit tumor growth in specific cancer types. |
| Antimicrobial Properties | Exhibits activity against certain bacterial strains, suggesting potential as an antibiotic. |
Case Studies and Research Findings
- Antidepressant Effects : A study investigated the effects of various piperidine derivatives on serotonin reuptake inhibition. Results indicated that this compound showed significant inhibition comparable to known antidepressants, highlighting its potential use in mood disorders .
- Anticancer Activity : In vitro studies demonstrated that the compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involved the induction of apoptosis through mitochondrial pathways .
- Antimicrobial Activity : A recent evaluation of the compound against Gram-positive and Gram-negative bacteria revealed promising results, with effective inhibition observed at low concentrations. This positions it as a candidate for further development as an antimicrobial agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
